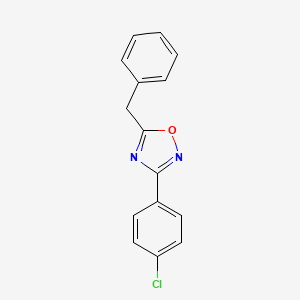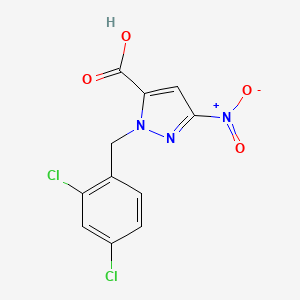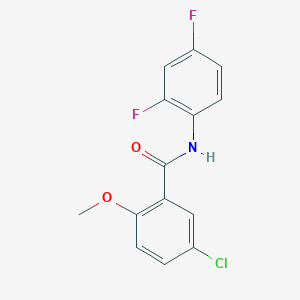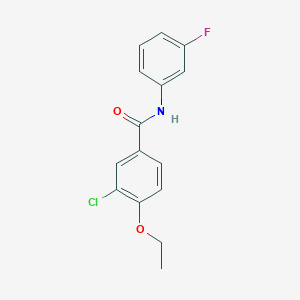
5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives often involves the cyclization of appropriate precursors, such as hydrazides and acyl chlorides, under specific conditions to form the oxadiazole ring. For example, compounds related to the 1,2,4-oxadiazole family have been synthesized through reactions involving benzamidoximes and acid chlorides, leading to the formation of oxadiazoles with varying substituents (Machado et al., 2005).
Molecular Structure Analysis
The molecular structure of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives has been determined using techniques such as X-ray crystallography. These studies reveal the planarity of the oxadiazole ring and its geometric relationship with adjacent phenyl rings, providing insight into the compound's potential reactivity and interactions (Fun et al., 2011).
Scientific Research Applications
Crystal Structure and Molecular Interactions
5-Benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole and its derivatives exhibit specific molecular structures and interactions. The 1,2,4-oxadiazole ring in these compounds forms dihedral angles with the benzyl and 4-chlorophenyl rings, influencing their crystal packing and molecular interactions. For instance, in one derivative, molecules are linked by N—H⋯N hydrogen bonds into helical chains along the b axis, and a weak C—H⋯π interaction is also present, showing the compound's potential in crystal engineering and material science (Fun et al., 2011).
Antimicrobial Activity
The antimicrobial potential of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives has been a focus of research. Studies have shown that these compounds, synthesized from various chemical reactions, exhibit antimicrobial activity against a range of microorganisms. For instance, a study demonstrated the antimicrobial activity of these derivatives against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Kapadiya et al., 2020).
Corrosion Inhibition
In the field of material science, 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. For example, the efficiency of these derivatives in preventing corrosion of mild steel in hydrochloric acid solution has been demonstrated. The studies involved various techniques like weight loss measurement and electrochemical methods, revealing the potential of these compounds as corrosion inhibitors (Kalia et al., 2020).
Synthesis and Characterization
The synthesis and characterization of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives form a significant part of the research. Various methods have been employed to synthesize these compounds, providing insights into their chemical properties and potential applications. These studies involve detailed analysis using techniques like NMR, IR, and mass spectrometry, contributing to the understanding of the compound's structure and properties (Abbas et al., 2017).
Central Nervous System (CNS) Activity
Research has also explored the central nervous system activities of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives. Studies have synthesized various substituted derivatives and evaluated their potential CNS depressant activities, contributing to the field of pharmaceutical sciences and neurology (Singh et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitMycobacterium tuberculosis .
Mode of Action
It is known that similar compounds can impact the activity ofMycobacterium tuberculosis by depleting cellular ATP, causing electrolyte imbalance, and inhibiting the control of proton influx .
Biochemical Pathways
It is known that similar compounds can interfere with the energy metabolism ofMycobacterium tuberculosis .
Result of Action
Similar compounds have been found to have significant impacts onMycobacterium tuberculosis , including ATP depletion and electrolyte imbalance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole. For instance, temperature and relative humidity can affect the persistency and residual toxicity of similar compounds .
properties
IUPAC Name |
5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPNPKLYSDTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)
![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide](/img/structure/B5776890.png)





![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)